molecular formula C17H12ClN B11504590 3-Chloro-2,6-diphenylpyridine CAS No. 91404-09-0

3-Chloro-2,6-diphenylpyridine

Cat. No.: B11504590
CAS No.: 91404-09-0
M. Wt: 265.7 g/mol
InChI Key: OYXBFZPDWAYEGQ-UHFFFAOYSA-N
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Description

Overview of Pyridine Chemistry and Derivatives

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. mdpi.commdpi.com This nitrogen atom possesses a non-conjugated lone pair of electrons in an sp² hybrid orbital, which does not participate in the aromatic system but imparts basic properties to the molecule. semanticscholar.org Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, found in various natural products like nicotine and vitamins, and are widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. semanticscholar.orgresearchgate.net

The pyridine ring is generally water-miscible and can act as a polar, aprotic solvent. mdpi.com Its derivatives exhibit a vast range of biological activities and are integral to the development of drugs for numerous diseases. mdpi.comnih.gov The synthesis of the pyridine ring can be achieved through various methods, including condensation reactions. Historically, it was extracted from coal tar, but modern syntheses often involve reactions with precursors like formaldehyde, ammonia, and acetaldehyde. mdpi.com

Significance of Halogenated Pyridines in Organic Synthesis and Material Science

The introduction of a halogen atom onto the pyridine ring dramatically enhances its utility in organic synthesis and materials science. Halogenated pyridines are critical intermediates because the carbon-halogen (C-Hal) bond serves as a versatile functional handle for a multitude of subsequent bond-forming reactions. nih.govgoogle.com This reactivity is extensively exploited in the pharmaceutical and agrochemical industries for creating diverse libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and properties of new molecules. nih.govgoogle.comresearchgate.net

Halogenation can modify the physical, chemical, and biological properties of the parent molecule. smolecule.com For instance, 2-halo-substituted pyridines are recognized as important pharmaceutical intermediates. sigmaaldrich.com In materials science, halogenation is used to synthesize materials with specific properties, such as flame-retardant polymers and specialized dyes. smolecule.com Despite their importance, the selective halogenation of pyridines, particularly at the 3-position, can be challenging and often requires harsh conditions or complex synthetic strategies due to the electron-deficient nature of the pyridine ring. nih.govgoogle.comresearchgate.net

Research Landscape of Diarylpyridines

Diarylpyridines, which feature two aryl groups attached to the pyridine core, are a significant class of compounds with a broad research landscape. Their synthesis is a topic of considerable interest, with numerous methods developed for their preparation. mdpi.comsemanticscholar.org Research has demonstrated their importance in diverse fields such as coordination chemistry, supramolecular chemistry, and materials science, where they can be used as ligands for metal complexes or as components of organic light-emitting diodes (OLEDs). mdpi.comiucr.org

A notable area of research is in medicinal chemistry. For example, novel diarylpyridine derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, showing promise as anticancer agents. These compounds can disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. Other studies have focused on the synthesis and antioxidant potential of substituted 2,6-diphenylpyridine derivatives. nih.gov Furthermore, the unique photophysical properties of diarylpyridines, such as fluorescence, have led to their development as sensors for monitoring chemical processes like photopolymerization. mdpi.com

Properties

CAS No.

91404-09-0

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

3-chloro-2,6-diphenylpyridine

InChI

InChI=1S/C17H12ClN/c18-15-11-12-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H

InChI Key

OYXBFZPDWAYEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3-chloro-2,6-diphenylpyridine

Reactions at the Halogen Site (Chlorine at C3)

The chlorine atom at the C3 position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is dominated by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C3 position of the pyridine ring can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction, although the reactivity at the C3 position is generally lower than at the C2 or C4 positions. beilstein-journals.org The reaction typically requires a strong nucleophile and may necessitate elevated temperatures to proceed efficiently.

A variety of nucleophiles can be employed in SNAr reactions with chloropyridines, including amines, alkoxides, and thiolates, leading to the corresponding substituted pyridine derivatives. For instance, the reaction with amines would yield 3-amino-2,6-diphenylpyridine derivatives, while reaction with sodium methoxide would produce 3-methoxy-2,6-diphenylpyridine. The reaction conditions, such as solvent and temperature, are crucial for achieving good yields and selectivity. While specific examples for 3-Chloro-2,6-diphenylpyridine are not abundant in the literature, the general principles of SNAr on chloropyridines are well-established. rsc.orgambeed.com

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chlorine atom at C3 serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex, functionalized 2,6-diphenylpyridine derivatives.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. beilstein-journals.orgnih.gov For example, coupling this compound with phenylboronic acid would yield 2,3,6-triphenylpyridine. The reaction conditions can be optimized to tolerate a wide range of functional groups on the boronic acid partner. mdpi.comtorontomu.ca

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂S-PhosK₃PO₄Toluene/H₂O110Moderate beilstein-journals.org
PdCl₂(dppf)·CH₂Cl₂-K₂CO₃Toluene/H₂O80-100Moderate-High beilstein-journals.org
Pd(PPh₃)₄-K₂CO₃DME80High libretexts.org
Pd₂(dba)₃XantphosCs₂CO₃Toluene/Dioxane110Up to 62 rsc.org

Sonogashira Coupling: This powerful reaction allows for the introduction of an alkyne moiety at the C3 position by coupling with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. mdpi.com This methodology provides access to 3-alkynyl-2,6-diphenylpyridines, which are versatile intermediates for further transformations.

Table 2: General Conditions for Sonogashira Coupling
Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PdCl₂(PPh₃)₂CuIEt₃NTHF/TolueneRoom Temp - Reflux organic-chemistry.org
Pd(PPh₃)₄CuIPiperidineDMFRoom Temp wikipedia.org
Pd(OAc)₂CuIEt₃NDMF100 mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the chloropyridine with a primary or secondary amine. rsc.orglibretexts.org It is catalyzed by a palladium complex, and the choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. This reaction is a key method for synthesizing 3-amino-2,6-diphenylpyridine derivatives.

Table 3: Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
Palladium PrecatalystLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene80-110 libretexts.org
Pd(OAc)₂XPhosCs₂CO₃Toluene110 rsc.org
Pd(dba)₂XPhosNaOt-BuTolueneReflux

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for coordination with metal centers and for alkylation reactions.

Coordination with Metal Centers

The nitrogen atom of the 2,6-diphenylpyridine scaffold readily coordinates with a variety of transition metals, acting as a ligand. smolecule.comcymitquimica.comontosight.ai This coordination can lead to the formation of stable metal complexes with interesting photophysical and catalytic properties. For instance, 2,6-diphenylpyridine derivatives can form complexes with metals like rhodium(I) and platinum(II). rsc.org The steric bulk of the two phenyl groups at the 2 and 6 positions influences the geometry and stability of the resulting metal complexes.

Quaternization and N-Alkylation

The pyridine nitrogen can be alkylated to form a pyridinium salt, a process known as quaternization. mdpi.com This reaction typically involves treatment with an alkyl halide, such as methyl iodide. Quaternization increases the electron-withdrawing nature of the pyridine ring, which can, in turn, activate the ring towards nucleophilic attack. google.com The resulting pyridinium salts can also be susceptible to dequaternization under basic conditions. google.com This quaternization-dequaternization sequence can be a useful strategy in multi-step syntheses. acs.org The process of trans-N-alkylation in quaternized pyridines has also been explored in the context of vitrimer-like materials. researchgate.net

Reactivity of the Phenyl Substituents

The two phenyl rings at the C2 and C6 positions of the pyridine core can also undergo chemical transformations, although they are generally less reactive than the chlorinated pyridine ring. The reactivity of the phenyl groups is typical of aromatic rings and is influenced by the electron-withdrawing nature of the pyridine ring to which they are attached.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the phenyl rings. The directing effects of the pyridine ring would favor substitution at the meta and para positions of the phenyl groups. However, forcing conditions may be required to achieve these transformations. Computational studies on related 2,6-diphenylpyridine derivatives have shown that the introduction of electron-donating or electron-withdrawing substituents at the para-position of the phenyl rings can significantly alter the electronic and photophysical properties of the molecule. nih.gov

Electrophilic Aromatic Substitution (EAS) on Phenyl Rings

The pyridine ring, being an electron-poor heteroaromatic system, exerts a deactivating effect on its attached phenyl substituents towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqsmolecule.com This deactivation is due to the electron-withdrawing nature of the nitrogen-containing ring. Consequently, the phenyl rings of this compound are less susceptible to electrophilic attack than benzene itself.

Despite this deactivation, electrophilic substitution on the phenyl rings can be achieved, particularly when the pyridine moiety is coordinated to a metal center. In cyclometalated complexes, the metalated phenyl ring can be activated towards electrophiles. For instance, studies on a cyclometalated osmium(II) complex of 2-phenylpyridine have shown that the cyclometalated ligand is activated for electrophilic substitution. mdpi.com In these cases, nitration was observed to occur at both the 4- and 6-positions of the phenyl ring, while bromination took place exclusively at the 4-position. mdpi.com This suggests that for this compound, electrophilic substitution on the phenyl rings would likely require forcing conditions or prior activation, for example, through metalation, and would be expected to favor substitution at the para-position of the phenyl groups.

Cyclometalation Reactions with Transition Metals

A significant aspect of the reactivity of 2,6-diphenylpyridine and its derivatives is their ability to undergo cyclometalation with various transition metals. This reaction typically involves the activation of a C-H bond at the ortho-position of one or both phenyl rings, leading to the formation of stable metallacycles. The 2,6-diphenylpyridyl group can act as a terdentate, dianionic C^N^C "pincer" ligand, which imparts considerable stability to the resulting organometallic complexes. researchgate.netCurrent time information in Bangalore, IN.

This double cyclometalation has been demonstrated with several transition metals, including platinum(II), palladium(II), gold(III), and osmium(II). mdpi.comacs.orgarkat-usa.orgvaia.com For example, 2,6-diphenylpyridine reacts with potassium tetrachloroplatinate in acetic acid to afford a high yield of the C^N^C tridentate platinum complex. acs.org Similarly, organoplatinum(II)-pincer complexes of the type [Pt(C^N^C)(L)] (where HC^N^CH = 2,6-diphenylpyridine) have been synthesized and studied. uoanbar.edu.iq The steric hindrance presented by the phenyl rings can be a factor, as some photochemical attempts at dimetalation have been reported to fail. rsc.org

The resulting cyclometalated complexes are of significant interest due to their unique photophysical properties and potential applications in catalysis and materials science. researchgate.netrsc.org

Table 1: Examples of Cyclometalated Complexes Derived from 2,6-Diphenylpyridine

Transformations Involving the Pyridine Ring System

Ring Modifications and Annulations

The chlorine atom at the 3-position of the pyridine ring serves as a functional handle for further molecular modifications, although its reactivity is somewhat attenuated compared to halogens at the 2- or 4-positions. Nucleophilic aromatic substitution (SNAr) on 3-chloropyridine is significantly slower than on its isomers. uoanbar.edu.iqnih.gov This is because the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the electronegative nitrogen atom, making the intermediate less stable. nih.gov

Despite this lower reactivity, the chloro-substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Ullmann couplings, providing a pathway to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position. dntb.gov.ua These reactions open avenues for synthesizing more complex derivatives.

Furthermore, the pyridine ring can be a component in annulation reactions to construct fused heterocyclic systems. For instance, substituted 2-chloropyridines have been used as precursors to build fused polyheterocycles like naphthyridines and aza-analogues of xanthones and acridones. dntb.gov.ua Annulation reactions involving the trapping of in-situ generated 2,3-pyridyne from 3-halopyridine precursors are also known, leading to the formation of rings fused to the 2,3-position of the pyridine core. ambeed.com While specific examples starting from this compound are not detailed, these established methodologies for functionalizing the 3-position of the pyridine ring suggest potential synthetic routes for its modification and for the construction of novel fused-ring systems.

Oxidation and Reduction Processes

The nitrogen atom of the pyridine ring in this compound can undergo oxidation to form the corresponding N-oxide. The oxidation of the parent 2,6-diphenylpyridine to 2,6-diphenylpyridine N-oxide has been accomplished using oxidizing agents like perbenzoic acid. However, the reaction gives a low yield, which is attributed to the decreased basicity and electron availability on the nitrogen atom due to the electron-withdrawing effect of the two phenyl groups.

Conversely, the 2,6-diphenylpyridine system can undergo reduction. It readily accepts an electron from alkali metals in solvents like tetrahydrofuran (THF) to generate a radical anion, which is a potent reducing agent itself. Additionally, photochemical methods have been developed for the reduction of electron-deficient heteroarenes. nih.gov In one such method, 2,6-diphenylpyridine was successfully reduced in the presence of isopropanol and hydrochloric acid under photochemical conditions. nih.gov This process highlights a metal-free approach to the reduction of this stable aromatic system.

Table 2: Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 3-chloro-2,6-diphenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysisrsc.orgwhiterose.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. jomardpublishing.com By analyzing the chemical environments of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed molecular map can be constructed.

¹H and ¹³C NMRrsc.orgwhiterose.ac.ukresearchgate.netdntb.gov.ua

The ¹H NMR spectrum of 3-Chloro-2,6-diphenylpyridine is expected to show distinct signals corresponding to the protons on the pyridine ring and the two phenyl substituents. The protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.40-8.20 ppm). rsc.orgchemicalbook.com The two phenyl rings are chemically distinct due to the chlorine substituent at the 3-position of the pyridine core, which may lead to overlapping but distinguishable signal patterns. The pyridine ring itself has two protons at the 4- and 5-positions. The proton at the 5-position is expected to be a doublet, and the proton at the 4-position a doublet of doublets, due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the chlorine atom and the flanking phenyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com The spectrum will display signals for the pyridine ring carbons and the phenyl ring carbons. The carbon atom bonded to the chlorine (C3) will have its chemical shift significantly influenced by the halogen's electronegativity. The other pyridine carbons (C2, C4, C5, C6) and the carbons of the two phenyl rings will also show distinct signals. rsc.org The chemical shifts are generally observed in the aromatic region (typically 115-165 ppm). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar substituted diphenylpyridine structures.

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HPhenyl-H~7.40 - 8.20Multiplet (m)
Pyridine-H5~7.70 - 7.90Doublet (d)
Pyridine-H4~7.50 - 7.70Doublet of Doublets (dd)
¹³CPhenyl-C~127 - 139-
Pyridine C-Cl (C3)~130 - 135-
Pyridine C-H (C4, C5)~116 - 130-
Pyridine C-Ph (C2, C6)~157 - 163-

2D NMR Techniques

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a correlation between the pyridine protons at the H4 and H5 positions, confirming their adjacency. It would also help delineate the spin systems within each of the phenyl rings. cdnsciencepub.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Modesrsc.orgwhiterose.ac.ukresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. elsevier.comcornell.educigrjournal.org For this compound, key vibrational modes include C-H, C=C, C=N, and C-Cl stretching and bending frequencies.

The IR spectrum is expected to show strong absorptions for aromatic C-H stretching just above 3000 cm⁻¹. cigrjournal.org The region between 1400 and 1600 cm⁻¹ will contain a series of sharp peaks corresponding to the C=C and C=N stretching vibrations of the pyridine and phenyl rings. researchgate.net The C-Cl stretching vibration typically appears as a strong band in the far-infrared region, generally between 800 and 600 cm⁻¹. Raman spectroscopy is complementary, often showing strong signals for the symmetric vibrations of the aromatic rings that may be weak in the IR spectrum. researchgate.netarxiv.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C and C=N Stretch1600 - 1400Strong, Multiple Bands
Aromatic C-H Bending (Out-of-plane)900 - 675Strong
C-Cl Stretch800 - 600Strong (IR)

Mass Spectrometry for Molecular Weight and Fragmentation Analysisrsc.orgwhiterose.ac.ukresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. chemguide.co.uk The molecular formula for this compound is C₁₇H₁₂ClN, with a monoisotopic mass of approximately 277.07 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. chemguide.co.uk This results in two peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of about 3:1, which is a clear indicator of a single chlorine atom in the molecule. chemguide.co.uk

Common fragmentation pathways for aromatic halides include the loss of the halogen atom or cleavage of substituent groups. arizona.edulibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺277Molecular ion
[M+2]⁺279Molecular ion with ³⁷Cl isotope (approx. 33% intensity of M⁺)
[M-Cl]⁺242Loss of chlorine atom
[M-C₆H₅]⁺200Loss of a phenyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsrsc.orgcymitquimica.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For conjugated aromatic systems like this compound, the primary absorptions are due to π→π* transitions. nih.gov

The absorption spectrum is expected to show intense bands in the UV region. researchgate.net Typically, substituted 2,6-diphenylpyridines exhibit two main absorption bands. nih.gov The first, at a shorter wavelength (e.g., 220-280 nm), and a second, less intense band at a longer wavelength (e.g., above 300 nm). nih.gov The exact position and intensity of these bands (λₘₐₓ) are sensitive to the substitution pattern on the pyridine and phenyl rings. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Transition TypeApproximate λₘₐₓ (nm)
π→π~250 - 280
π→π (Intramolecular Charge Transfer)~300 - 340

Fluorescence Spectroscopy and Photophysical Propertiesrsc.orgrsc.orgcymitquimica.com

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule after it absorbs light. Many diphenylpyridine derivatives are known to be fluorescent. nih.govnih.govresearchgate.net Upon excitation at a wavelength corresponding to an absorption band (e.g., λₑₓ ≈ 300 nm), the molecule can emit light at a longer wavelength (λₑₘ). The difference between the absorption and emission maxima is known as the Stokes shift. nih.gov

The fluorescence properties, including the emission wavelength and quantum yield (a measure of emission efficiency), are highly dependent on the electronic nature of substituents and the solvent polarity. nih.govresearchgate.net Electron-donating groups tend to cause a red-shift (to longer wavelengths) in the emission spectrum, while the effect of a moderately electron-withdrawing group like chlorine can vary. researchgate.net In some cases, protonation of the pyridine nitrogen can dramatically alter the fluorescence, leading to quenching or shifting of the emission, which is relevant for sensor applications. researchgate.netresearchgate.net

Table 5: Predicted Photophysical Properties for this compound

PropertyPredicted Value / Description
Excitation Wavelength (λₑₓ)Corresponds to λₘₐₓ (~300 - 340 nm)
Emission Wavelength (λₑₘ)~360 - 420 nm (blue region)
FluorescenceExpected to be fluorescent in solution at room temperature

Single-Crystal X-ray Diffraction for Solid-State Structure Determination.

No specific crystallographic data, such as the crystal system, space group, or unit-cell parameters for this compound, could be located.

Molecular Conformation and Geometry (Bond Lengths, Angles, Torsion Angles).

Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available without a published crystal structure.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···N interactions).

A description of the crystal packing and the specific intermolecular interactions present in the solid state of this compound cannot be accurately provided without the relevant crystallographic information.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping.

A Hirshfeld surface analysis and the corresponding quantitative mapping of intermolecular contacts can only be performed based on single-crystal X-ray diffraction data, which is not available.

Advanced Applications and Research Utility in Chemical Sciences

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

While substituted pyridines are recognized as essential heterocyclic building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials, the specific application of 3-Chloro-2,6-diphenylpyridine as a synthetic intermediate is an area of emerging research. researchgate.netlookchem.com The presence of the reactive chloro group, coupled with the robust diphenylpyridine framework, presents opportunities for its use in creating complex molecules.

The pyridine ring is a core component of numerous biologically significant alkaloids and versatile organocatalysts. researchgate.net The functionalization of pre-formed pyridine rings is a common strategy for generating molecular diversity. In this context, this compound serves as a potential precursor for more complex heterocyclic systems. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds on halogenated pyridine rings. For instance, studies on related bromo- and chloro-pyridine systems have shown that palladium catalysts can effectively displace halide atoms with aryl groups from boronic acids. rsc.orgbeilstein-journals.org Such methodologies could theoretically be applied to the chlorine atom in this compound to introduce new substituents and build larger, more intricate heterocyclic structures. However, specific examples detailing the use of this compound in the synthesis of such complex systems are not extensively documented in current literature.

The development of novel functional materials, particularly for optoelectronics, often relies on molecular components with tailored electronic and photophysical properties. Polyamides and other polymers incorporating rigid, aromatic moieties like 2,6-diphenylpyridine have been synthesized to create materials with high thermal stability and desirable mechanical properties. researchgate.net

Furthermore, the core structure of 2,6-diphenylpyridine is a key component in luminescent materials. Bis-cyclometalated alkynylgold(III) compounds derived from substituted 2,6-diphenylpyridines have been investigated as a class of electrophosphorescent materials for Organic Light-Emitting Devices (OLEDs). rsc.org The substitution on the pyridine ring, such as with a chloro group, can modulate the electronic characteristics and, consequently, the emission properties of the final material. Therefore, this compound represents a valuable precursor for creating new phosphors and dopants for advanced electronic applications.

Synthesis of Complex Heterocyclic Systems.

Ligand Design in Coordination Chemistry

In coordination chemistry, this compound functions as a modified terdentate, or "pincer," ligand. wikipedia.org The parent 2,6-diphenylpyridine ligand coordinates to a metal center through the central nitrogen atom and via cyclometalation of the two phenyl rings, forming a C^N^C coordination mode. This pincer framework imparts significant stability to the resulting metal complexes. The introduction of a chloro-substituent at the 3-position of the pyridine ring electronically perturbs this C^N^C ligand system, allowing for the fine-tuning of the steric and electronic properties of the corresponding metal complexes. mdpi.com

The 2,6-diphenylpyridine (CNC) pincer ligand has been used to synthesize a variety of transition metal complexes, notably with platinum(II), iridium(III), and gold(III). rsc.orgchemrxiv.orgrsc.orgmdpi.com The synthesis typically involves the reaction of a metal precursor with the ligand, leading to the formation of two metal-carbon bonds and one metal-nitrogen bond.

For platinum(II), a common synthetic route involves the preparation of a chloro-bridged dimer, such as [Pt(CNC)(μ-Cl)]2, which can then be reacted with other ligands to form mononuclear complexes. chemrxiv.org A series of anionic mononuclear dicyclometalated platinum(II) complexes with the general formula (NBu4)[Pt(C^N^C)X] have been synthesized, where HC^N^CH is 2,6-diphenylpyridine and X is an anionic ligand like acetylide or cyanide. acs.org X-ray diffraction studies of these complexes confirm the square-planar coordination geometry around the platinum center, a typical arrangement for Pt(II) complexes. chemrxiv.orgacs.org The structural integrity of these complexes is often reinforced by various intermolecular interactions, leading to the formation of supramolecular architectures in the solid state. acs.org

The photophysical properties of metal complexes containing the C^N^C pincer ligand are of significant scientific interest, particularly for applications in sensing, bioimaging, and OLEDs. chemrxiv.orgresearchgate.net Platinum(II) complexes of 2,6-diphenylpyridine, [Pt(C^N^C)L], possess rich photophysical characteristics. rsc.org

Many of these complexes are weakly emissive or non-emissive in solution at room temperature. rsc.org Computational studies suggest this is due to significant structural distortions in the triplet excited state, which promotes non-radiative decay. chemrxiv.orgrsc.org However, these complexes often become intensely luminescent at low temperatures (77 K) in frozen solvent glasses or in the solid state, exhibiting structured emission profiles. acs.orgacs.org The emission is generally assigned to triplet intraligand (3IL) or metal-to-ligand charge transfer (3MLCT) excited states, depending on the nature of the ancillary ligand (L). acs.org

The table below summarizes the photophysical data for a series of related anionic platinum(II) complexes based on the parent 2,6-diphenylpyridine ligand, illustrating the typical emission characteristics of this class of compounds.

Complex ([(NBu₄)][Pt(C^N^C)X])Emission λmax (nm) at 77 K (Solid State)Emission λmax (nm) at 77 K (CH₂Cl₂ Glass)Reference
X = C≡C-tBu483, 514484, 515 acs.org
X = C≡C-Ph484, 515485, 516 acs.org
X = CN476, 506477, 507 acs.org
X = S-2Py502, 535503, 537 acs.org

Data for parent 2,6-diphenylpyridine complexes, illustrating typical properties.

Metal-pyridine complexes are extensively used as catalysts in a wide range of organic transformations. nih.govarkat-usa.org While the catalytic applications of complexes derived specifically from this compound are not widely reported, the parent Pt(II)-CNC systems have been explored as photoredox catalysts. chemrxiv.org These complexes, upon activation by visible light, can facilitate a variety of organic reactions under mild conditions. For example, anionic platinum(II) tetrazolato complexes featuring the CNC pincer scaffold have been shown to catalyze fundamental transformations such as α-amino C–H functionalization and atom transfer radical addition (ATRA) reactions. chemrxiv.org The ability to tune the electronic properties of the CNC ligand via substitution, as with the 3-chloro group, offers a pathway to modulate the redox potentials and photophysical properties of the resulting metal complexes, potentially enhancing their catalytic efficiency and expanding their scope of application.

Photophysical Properties of Metal Complexes (e.g., Luminescent Platinum(II) Complexes).

Supramolecular Chemistry and Self-Assembly Motifs

The unique architecture of this compound, which combines a planar pyridine core with bulky phenyl substituents and a halogen atom, suggests its potential as a versatile building block in supramolecular chemistry. However, specific experimental studies detailing its self-assembly behavior are not extensively documented in current scientific literature. The following sections discuss the theoretical potential based on its structural features.

While dedicated research on this compound in molecular recognition is limited, its constituent parts are well-known participants in noncovalent interactions. The two phenyl rings and the pyridine core provide extensive π-surfaces capable of engaging in π-π stacking interactions, a fundamental force in the assembly of many supramolecular systems. Furthermore, the chlorine atom at the 3-position can act as a halogen bond donor, allowing for directional interactions with electron-donating atoms or functional groups. This combination of potential interaction sites makes it a theoretically viable candidate for the design of host-guest systems and molecular sensors, although empirical validation is required.

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. Aryl-substituted pyridines are frequently used as synthons in this field. For this compound, the interplay between several noncovalent forces could direct its crystal packing. These include:

π-π Stacking: Arising from the face-to-face or offset arrangement of the phenyl and pyridine rings.

Halogen Bonding: The interaction of the electrophilic region on the chlorine atom with a nucleophilic partner.

C-H···π Interactions: Involving the hydrogen atoms of the phenyl rings and the π-system of adjacent molecules.

The strategic combination of these interactions makes this compound a molecule of interest for the construction of novel crystalline materials, though specific crystal structures have not been widely reported in publicly accessible databases.

Design of Molecular Recognition Systems

Materials Science Applications

The application of this compound has been most notably explored in the field of materials science, particularly for optoelectronic applications.

Research into advanced materials has identified this compound as a compound of interest for light-emitting layers. chemsrc.comgoogle.com Patent literature discloses its consideration as a component, potentially as a host material, in formulations designed for organic light-emitting devices. chemsrc.comgoogle.com Host materials play a crucial role in dispersing emissive dopant molecules, facilitating charge transport, and ensuring efficient energy transfer, ultimately leading to light emission. The rigid, aromatic structure of this compound provides the requisite thermal and morphological stability for such applications.

The inclusion of this compound in patents related to light-emitting materials points towards its potential use in the fabrication of organic light-emitting diodes (OLEDs). chemsrc.comgoogle.com Specifically, it has been named in the context of materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electrical energy into light. chemsrc.com The electronic properties of the substituted pyridine core can be tuned to achieve the desired energy levels for facilitating efficient electron-hole recombination within the emissive layer of an OLED.

Table 1: Computed Physicochemical Properties of this compound This table is generated from computed data and serves as an estimate.

Property Value Source
IUPAC Name This compound PubChem nih.gov
Molecular Formula C₁₇H₁₂ClN PubChem nih.gov
Molecular Weight 265.7 g/mol PubChem nih.gov
XLogP3-AA 5.1 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 265.0658271 Da PubChem nih.gov

Table 2: Potential Applications of this compound in Materials Science

Application Area Proposed Role Underlying Principle Reference
Organic Electronics Host Material in Light-Emitting Layer Provides a matrix for emissive dopants and facilitates charge transport. chemsrc.comgoogle.com

Development of Fluorescent Materials.

Probes in Chemical Biology Research

Chemical probes are essential tools for studying biological systems. They often possess specific recognition capabilities and a signaling unit, such as a fluorophore. While substituted pyridines can be incorporated into biologically active molecules, a review of the scientific literature indicates that this compound has not been specifically developed or utilized as a chemical probe for biological research. Its properties in a biological context, such as cell permeability, target specificity, and fluorescence behavior in aqueous environments, remain uncharacterized.

C-Nucleoside Chemistry

The synthesis of C-nucleosides, where the nucleobase is linked to the ribose sugar via a carbon-carbon bond, offers analogues with potentially enhanced metabolic stability compared to their natural N-nucleoside counterparts. unibas.ch The 2,6-disubstituted pyridine framework serves as a versatile platform for creating a diverse range of these synthetic nucleosides.

Research has demonstrated a modular approach to the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides starting from bromo-chloropyridine C-nucleoside intermediates. researchgate.net This strategy leverages the differential reactivity of halogen substituents on the pyridine ring to achieve chemoselective functionalization through palladium-catalyzed cross-coupling reactions. researchgate.net

A key intermediate, the 6-chloro-2-phenylpyridine C-nucleoside, can be synthesized and subsequently used for further modifications. researchgate.net More significantly, the direct synthesis of a 2,6-diphenylpyridine C-nucleoside has been achieved in a high yield of 95% through a double substitution reaction. researchgate.net This was accomplished by reacting a silylated 6-bromo-2-chloropyridine C-nucleoside with an excess of phenylboronic acid at an elevated temperature. researchgate.net The resulting diphenylpyridine C-nucleoside can then be deprotected to yield the free nucleoside. researchgate.net

This synthetic pathway highlights the role of the chloro-substituted diphenylpyridine moiety as a core structure in the construction of complex C-nucleoside libraries for applications in chemical biology and medicinal chemistry. researchgate.net

Table 1: Synthesis of Diphenylpyridine C-Nucleosides
Precursor CompoundReagentsProductYieldReference
6-Bromo-2-chloropyridine C-nucleoside (silylated)Phenylboronic acid (1 equiv.), Pd(PPh₃)₄, Na₂CO₃6-Chloro-2-phenylpyridine C-nucleoside (13a)- researchgate.net
6-Bromo-2-chloropyridine C-nucleoside (silylated)Phenylboronic acid (3 equiv.), Pd(PPh₃)₄, Na₂CO₃, 100 °C2,6-Diphenylpyridine C-nucleoside (14a)95% researchgate.net
2,6-Diphenylpyridine C-nucleoside (silylated, 14a)Et₃N·3HFFree 2,6-Diphenylpyridine C-nucleoside (14b)81% researchgate.net

Non-Covalent Protein Probes

The 2,6-diphenylpyridine scaffold is an attractive core for the design of fluorescent probes that can interact with proteins non-covalently. These interactions, driven by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can lead to changes in the probe's fluorescence properties, allowing for the detection and characterization of proteins and their binding sites. researchgate.net

Research into the interactions between pyridine derivatives and proteins like bovine serum albumin (BSA) has shown that compounds based on a diphenylpyridine framework can serve as effective fluorescent probes. researchgate.net Specifically, a series of 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives were found to exhibit a significant (12- to 176-fold) increase in fluorescence emission intensity upon binding to BSA. researchgate.net The binding process was determined to be spontaneous and to occur with a 1:1 stoichiometry, indicating a specific interaction between the probe and a binding site on the protein. researchgate.net The mechanism of fluorescence enhancement is attributed to static quenching, where the probe forms a stable complex with the protein. researchgate.net

Furthermore, the utility of the diphenylpyridine scaffold extends to probing protein-protein interactions (PPIs). The 3-cyano-4,6-diphenyl-pyridine core has been identified as a privileged structure for developing inhibitors of the influenza virus RNA polymerase, specifically targeting the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1). nih.govunisi.it These molecules function by non-covalently binding to the protein interface, thereby disrupting the assembly of the viral polymerase complex. nih.govunisi.it This application, while therapeutic in its goal, demonstrates the capacity of diphenylpyridine-based molecules to act as probes for complex protein surfaces and their interactions. nih.govunisi.it

Table 2: Diphenylpyridine Derivatives as Non-Covalent Protein Probes
Probe ScaffoldTarget Protein/SystemKey FindingsReference
2-Amino-4,6-diphenyl-pyridinium-3-carbonitrileBovine Serum Albumin (BSA)12-176x fluorescence enhancement; 1:1 binding stoichiometry; spontaneous, static interaction. researchgate.net
3-Cyano-4,6-diphenyl-pyridineInfluenza PA-PB1 Protein-Protein InteractionActs as a protein-protein interaction (PPI) inhibitor by non-covalently binding to the interface. nih.govunisi.it
2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrileGeneral Protein BindingUtilized in protein binding assays to understand molecular interactions.

Conclusion and Future Perspectives

Summary of Current Research Advancements

Research into halogenated diarylpyridines has predominantly focused on developing efficient synthetic routes and exploring their subsequent functionalization. The primary method for constructing the diarylpyridine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the arylation of halogenated pyridine precursors. beilstein-journals.orgrsc.org Studies have successfully synthesized various 3,5-diaryl-2,4,6-trimethylpyridines and 2,3,5,6-tetraarylpyridines by carefully optimizing reaction conditions to control selectivity. beilstein-journals.orgrsc.org For instance, the synthesis of 2,6-di(methoxyphenyl)pyridines from 2,6-dibromopyridine and subsequent derivatization highlights a robust pathway to complex diarylpyridine ligands. nih.govacs.org

The reactivity of the halogen substituent is a cornerstone of current advancements. The general reactivity order for halopyridines in cross-coupling reactions is C-2 > C-4 > C-3, making the functionalization of a chlorine atom at the 3-position, as in the title compound, a non-trivial endeavor. beilstein-journals.org Research has shown that while Suzuki-Miyaura couplings can proceed at less reactive sites, they may require more forcing conditions or specialized catalytic systems. beilstein-journals.orgrsc.org Furthermore, nucleophilic substitution reactions on chloropyridines are well-documented, though the reactivity is highly dependent on the position of the halogen relative to the ring nitrogen and other substituents. mdpi.comvaia.com The nitrogen atom's electron-withdrawing nature makes the adjacent (2- and 6-) and para (4-) positions more susceptible to attack, while the 3-position remains less activated. vaia.com

Unexplored Reactivity and Synthetic Avenues

The specific structure of 3-Chloro-2,6-diphenylpyridine invites exploration into several under-investigated areas of its reactivity. While Suzuki coupling is the workhorse of pyridine arylation, the application of other modern cross-coupling reactions to this specific substrate remains an open field.

Unexplored Synthetic and Reactive Pathways for this compound

Reaction Type Potential for Exploration Rationale and Key Considerations
Sonogashira Coupling High Introduction of an alkynyl group at the C-3 position could provide a linear, rigid extension to the pyridine core, useful for creating novel electronic materials or as a handle for further transformations.
Buchwald-Hartwig Amination High Direct amination at the C-3 position would provide access to a new class of aminodiphenylpyridines, which are valuable scaffolds in medicinal chemistry and as ligands. orgsyn.org Overcoming the low reactivity of the C-3 position would be the primary challenge.
Heck Coupling Moderate Alkenylation at the C-3 position could serve as a precursor for creating more complex, conjugated systems or for introducing further functional groups.
Halogen-Dance Reactions High Under basic conditions (e.g., LDA), the chlorine atom at the 3-position could potentially migrate to the more thermodynamically stable 4-position. researchgate.net Investigating this rearrangement could provide a novel route to 4-chloro-2,6-diphenylpyridine isomers.

| Directed Ortho-Metalation (DoM) | Moderate | The phenyl groups at the 2- and 6-positions could be targeted for functionalization via DoM, using the pyridine nitrogen to direct a lithiation/electrophilic quench sequence, leaving the C-Cl bond intact for subsequent cross-coupling. |

A significant synthetic avenue involves the chemoselective functionalization of a precursor like 3-chloro-2,6-dibromopyridine. The differential reactivity of bromine versus chlorine could be exploited to first introduce the phenyl groups at the 2- and 6-positions via a Suzuki coupling, leaving the C-3 chlorine atom available for a different, subsequent transformation. This strategy offers a modular approach to complex, unsymmetrically substituted pyridines. rsc.org

Emerging Applications and Interdisciplinary Research

The structural motifs present in this compound suggest its utility across multiple scientific disciplines. The inherent properties of diarylpyridines make them prime candidates for advanced applications.

Materials Science : Polysubstituted pyridines are foundational in the design of ligands for catalysis and materials for optoelectronics. rsc.org The 2,6-diphenylpyridine framework can act as a pincer-type ligand for various transition metals. nih.govacs.orgacs.org The introduction of a chlorine atom at the C-3 position provides a vector for tuning the electronic properties of the resulting metal complexes or for post-complexation functionalization. Such complexes could find use as catalysts or as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).

Medicinal Chemistry : The pyridine ring is a privileged scaffold in drug discovery. Halogenated organic compounds are prevalent in pharmaceuticals, where the halogen atom can modulate metabolic stability, binding affinity, and lipophilicity. pharmaexcipients.comnih.gov this compound could serve as a key intermediate for the synthesis of novel bioactive molecules. lookchem.com Its C-3 chlorine could be displaced by various nucleophiles or used as a coupling site to build libraries of compounds for screening against various biological targets.

Agrochemicals : Similar to pharmaceuticals, the agrochemical industry relies on halogenated heterocyclic compounds to develop new pesticides and herbicides with enhanced efficacy and environmental profiles. lookchem.com The title compound could act as a precursor for new agrochemical agents.

Challenges and Opportunities in Halogenated Diarylpyridine Chemistry

The field of halogenated diarylpyridine chemistry is not without its hurdles, yet each challenge presents a corresponding opportunity for innovation.

Challenges:

Regioselectivity: The primary challenge is achieving regioselective functionalization, especially on polyhalogenated pyridines or at less reactive positions like C-3. beilstein-journals.orgnih.gov Synthesizing a specific isomer like this compound can be difficult if the precursors allow for multiple reaction pathways.

Steric Hindrance: In 2,6-disubstituted pyridines, the groups flanking the nitrogen atom can sterically hinder reactions at both the nitrogen itself and the adjacent C-3/C-5 positions, often requiring more robust catalytic systems or harsher reaction conditions.

Inert C-X Bonds: C-Cl bonds, particularly at the 3-position of a pyridine ring, are relatively inert compared to C-Br or C-I bonds, making their activation for cross-coupling reactions a significant challenge. rsc.org

Opportunities:

Catalyst Development: There is a substantial opportunity to design new palladium, nickel, or copper catalysts with ligands tailored for activating challenging C-Cl bonds and controlling regioselectivity in sterically demanding environments. nih.gov

Novel Synthetic Methods: Exploring alternative synthetic strategies beyond traditional cross-coupling, such as C-H activation or novel cycloaddition reactions, could provide more direct and efficient routes to these complex pyridine structures. semanticscholar.orgacs.org

Expanding Chemical Space: Overcoming the existing synthetic challenges will unlock access to a vast and unexplored chemical space of functionalized diarylpyridines. numberanalytics.comscbt.com This will provide a richer pool of candidates for drug discovery, materials science, and catalysis, driving interdisciplinary research forward.

Q & A

Q. How can mechanistic studies resolve contradictions in reported cytotoxicity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in cell-line sensitivity (e.g., GI₅₀ values ranging from 5–50 µM). Researchers should perform: (i) Dose-response profiling across multiple lines (e.g., leukemia vs. solid tumors). (ii) Apoptosis assays (Annexin V/PI staining) to differentiate necrotic vs. programmed cell death. (iii) Computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II, where chloro-substituted phenyl groups may disrupt ATP-binding domains .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Suzuki-Miyaura couplings require careful ligand selection (e.g., SPhos or XPhos) to direct coupling at the 4-position. Steric hindrance from 2,6-diphenyl groups necessitates higher temperatures (100–120°C) and microwave-assisted conditions (20–60 min) for aryl boronic acids. Monitoring via TLC (hexane:EtOAc, 4:1) and quenching with NH₄Cl prevents over-substitution .

Q. How can computational modeling predict the reactivity of this compound in photophysical applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and predict excited-state behavior. Key parameters include HOMO-LUMO gaps (ΔE ~4.5 eV for fluorescence) and spin-orbit coupling induced by chlorine (enhancing phosphorescence). Solvent effects (PCM models) and substituent Hammett constants (σ⁺ for chloro: +0.11) refine predictions of charge-transfer efficiency .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis of the C-Cl bond. Safety protocols include fume hood use (PAC-1 limit: 2.1 mg/m³) and spill management with diatomaceous earth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.